molecular formula C26H30N2O3 B2668102 2-(2-(Diethylamino)ethyl)-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631865-61-7

2-(2-(Diethylamino)ethyl)-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2668102
CAS RN: 631865-61-7
M. Wt: 418.537
InChI Key: OGRQZCFABZSUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-(Diethylamino)ethyl)-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a chemical compound with the molecular formula C26H30N2O3 .


Synthesis Analysis

The synthesis of this compound might involve a series of reactions. One possible method could be the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the heating of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and depend on the conditions and reagents used. As mentioned in the synthesis analysis, one reaction involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine .


Physical And Chemical Properties Analysis

The compound has an average mass of 418.528 Da and a monoisotopic mass of 418.225647 Da . Other physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Naphthoquinone-Based Chemosensors for Metal Ions

Naphthoquinone derivatives have been synthesized and characterized for their molecular recognition abilities towards transition metal ions. These compounds, including structures similar to the requested chemical, demonstrate remarkable selectivity towards Cu2+ ions, showing a color change upon complexation, which suggests their application as chemosensors for metal ion detection in various environmental and biological contexts (Gosavi-Mirkute et al., 2017).

Photoluminescent Conjugated Polymers

Conjugated polymers containing pyrrolopyrrole (DPP) units exhibit strong photoluminescence and are used in electronic applications due to their good solubility, processability into thin films, and photochemical stability. This suggests potential applications of the requested compound in the development of new materials for optoelectronics and photovoltaics (Beyerlein & Tieke, 2000).

Anionic Polymerization Studies

Compounds related to the requested chemical have been studied in the context of anionic polymerization, providing insights into the transformations and reactions involved in polymer synthesis. Such studies are crucial for developing new polymeric materials with tailored properties for various industrial applications (Bukac̆ & Šebenda, 2007).

Solubility and Solvent Effects

Research on the solubility of related pyrrole-dione compounds in various solvents contributes to understanding their physical and chemical properties, which is essential for their application in chemical synthesis, pharmaceutical formulations, and material science (Li et al., 2019).

Synthesis of Fused Heterocycles

The synthesis of novel classes of fused heterocycles, starting from acid derivatives similar to the requested compound, highlights the potential of such chemicals in organic synthesis and drug discovery. These compounds could serve as key intermediates in the development of new therapeutic agents (Ergun et al., 2014).

properties

IUPAC Name

2-[2-(diethylamino)ethyl]-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3/c1-5-27(6-2)15-16-28-23(19-13-11-18(12-14-19)17(3)4)22-24(29)20-9-7-8-10-21(20)31-25(22)26(28)30/h7-14,17,23H,5-6,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRQZCFABZSUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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